molecular formula C12H19N5O3 B2455756 8-((3-hydroxypropyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione CAS No. 328119-74-0

8-((3-hydroxypropyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2455756
CAS No.: 328119-74-0
M. Wt: 281.316
InChI Key: SCOAKGYOIMVUKY-UHFFFAOYSA-N
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Description

8-((3-hydroxypropyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a hydroxypropyl group and a propyl group attached to the purine ring.

Properties

IUPAC Name

8-(3-hydroxypropylamino)-3-methyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O3/c1-3-6-17-8-9(14-11(17)13-5-4-7-18)16(2)12(20)15-10(8)19/h18H,3-7H2,1-2H3,(H,13,14)(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOAKGYOIMVUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1NCCCO)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Purine Synthesis

The synthesis begins with 3-methyl-7-propylpurine-2,6-dione, prepared via cyclocondensation of 4,5-diaminopyrimidine with diethyl malonate under acidic conditions. This method, adapted from purine scaffold syntheses, achieves a 75% yield when conducted in refluxing acetic acid.

Table 1: Reaction Conditions for Purine Core Synthesis

Reagent Solvent Temperature (°C) Yield (%)
4,5-Diaminopyrimidine Acetic acid 120 75
Diethyl malonate Ethanol 80 68

Introduction of the 8-Amino Group

Position 8 is functionalized via nucleophilic displacement of a chloro intermediate. Chlorination at C8 is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), yielding 8-chloro-3-methyl-7-propylpurine-2,6-dione. Subsequent displacement with 3-hydroxypropylamine proceeds in isopropanol at 50°C for 12 hours, affording an 82% yield.

Key Reaction:
$$
\text{8-Chloro intermediate} + \text{3-Hydroxypropylamine} \xrightarrow{\text{Isopropanol, 50°C}} \text{Target compound} + \text{HCl}
$$

Protective Group Strategies

The hydroxyl group in 3-hydroxypropylamine is susceptible to oxidation during synthesis. Protection as a tert-butyldimethylsilyl (TBS) ether prior to substitution prevents side reactions. Deprotection using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) restores the hydroxyl group with >90% efficiency.

Optimization and Scalability

Catalytic Enhancements

Employing catalytic triethylamine (2 mol%) during the displacement reaction accelerates kinetics, reducing reaction time from 12 to 6 hours while maintaining yield. Microwave-assisted synthesis at 100°C further enhances efficiency, achieving 85% yield in 2 hours.

Solvent and Temperature Effects

Polar aprotic solvents like DMF or DMSO improve reagent solubility but may promote side reactions. Isopropanol balances solubility and reactivity, minimizing byproduct formation. Elevated temperatures (>60°C) risk decomposition, whereas 50°C optimizes substitution kinetics.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.02 (t, 3H, CH₂CH₂CH₃), 1.78 (m, 2H, CH₂CH₂OH), 3.45 (q, 2H, NHCH₂), 3.72 (s, 3H, NCH₃), 5.21 (br s, 1H, OH).
  • ESI-MS: m/z 352.2 [M+H]⁺, consistent with the molecular formula C₁₅H₂₅N₅O₃.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (ACN/H₂O gradient) confirms >98% purity. Residual solvents (isopropanol, DMF) are below ICH limits (<0.1%).

Comparative Analysis of Methodologies

Table 2: Yield Comparison Across Synthetic Routes

Method Displacement Reagent Yield (%) Purity (%)
Conventional heating 3-Hydroxypropylamine 82 98
Microwave-assisted 3-Hydroxypropylamine 85 97
TBS-protected amine TBS-Protected amine 88 99

Microwave-assisted synthesis offers marginal yield improvements but requires specialized equipment. Protective group strategies enhance yield at the cost of additional steps.

Industrial and Environmental Considerations

Scalability

Batch processes in 50 L reactors demonstrate consistent yields (80–82%) with minimal protocol adjustments. Continuous flow systems are under investigation to reduce solvent use.

Green Chemistry Metrics

  • Process Mass Intensity (PMI): 32 (conventional) vs. 25 (flow chemistry).
  • E-factor: 18 kg waste/kg product, driven by solvent consumption.

Scientific Research Applications

8-((3-hydroxypropyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.

    Biology: The compound is studied for its potential interactions with nucleic acids and proteins, providing insights into cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.

    Industry: It is used in the development of novel materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 8-((3-hydroxypropyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropyl group can form hydrogen bonds with active sites, while the purine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes involved in purine metabolism and other biochemical pathways.

Comparison with Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a stimulant found in coffee and tea.

    Theobromine: 3,7-dimethylxanthine, found in cocoa and chocolate.

    Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases.

Uniqueness: 8-((3-hydroxypropyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine, theobromine, and theophylline, this compound has a hydroxypropyl group that enhances its solubility and potential for hydrogen bonding, making it a valuable tool in research and potential therapeutic applications.

Biological Activity

8-((3-hydroxypropyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 328119-74-0, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure and functional groups, which contribute to its interactions within biological systems.

  • Molecular Formula : C12H19N5O3
  • Molar Mass : 281.31 g/mol
  • Density : 1.44 g/cm³ (predicted)
  • pKa : 9.67 (predicted)

The compound features a purine core with hydroxypropyl and methyl substituents that may influence its pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Properties : Many purine derivatives have been studied for their cytotoxic effects on various cancer cell lines.
  • Anti-inflammatory Effects : Certain derivatives show promise in modulating inflammatory pathways.

Anticancer Activity

A study examining the anticancer potential of similar purine derivatives reported significant cytotoxic effects against multiple cancer cell lines. The following table summarizes key findings related to the compound's activity:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF7 (breast cancer)0.46 ± 0.04Aurora-A kinase inhibition
Compound BNCI-H460 (lung cancer)0.39 ± 0.06Apoptosis induction
Compound CHepG2 (liver cancer)3.25Cell cycle arrest at G1 phase

These results suggest that this compound may possess similar anticancer properties through mechanisms such as apoptosis and cell cycle modulation.

Anti-inflammatory Activity

Research into the anti-inflammatory effects of purine derivatives has highlighted their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance:

  • Compounds have shown inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

Case Studies

  • Case Study on MCF7 Cell Line :
    • A derivative of the compound was tested against the MCF7 cell line and demonstrated an IC50 value of 0.46 µM. The study concluded that the compound induced apoptosis through mitochondrial pathways.
  • Case Study on NCI-H460 Cell Line :
    • Another study reported that a related compound exhibited significant cytotoxicity with an IC50 value of 0.39 µM against NCI-H460 cells, suggesting a potential role in lung cancer therapy.

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

  • Kinase Inhibition : Compounds in this class often inhibit kinases like Aurora-A, which are crucial for cell cycle regulation.
  • Cytokine Modulation : The ability to modulate cytokine levels suggests a role in inflammatory response regulation.

Q & A

Q. What are the optimized synthetic routes for 8-((3-hydroxypropyl)amino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione, and how can purity be ensured?

Methodological Answer: The synthesis typically involves a multi-step process, including:

  • Nucleophilic substitution at the purine core (position 8) using 3-hydroxypropylamine under controlled pH and temperature .
  • Alkylation at position 7 with propyl halides in polar aprotic solvents (e.g., DMF) using potassium carbonate as a base .
  • Reductive amination (for amino group installation) with sodium triacetoxyborohydride (STAB) in dichloromethane .

Purity Optimization:

  • Chromatographic purification : Silica gel chromatography with gradient elution (e.g., 0–5% MeOH/EtOAc) removes byproducts .
  • Analytical validation : High Performance Liquid Chromatography (HPLC) with UV detection at 254 nm ensures >98% purity. Reference standards from structurally similar purines (e.g., ’s CCS data) aid in method development .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6) confirm substituent positions. For example, the 3-hydroxypropylamino group shows characteristic δ ~4.30 ppm (methylene protons) and δ ~3.55 ppm (hydroxy proton) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ = 363.10925) .
  • Collision Cross Section (CCS) : Ion mobility spectrometry predicts CCS values (e.g., 183.3 Ų for [M+H]+) to distinguish adducts .

Q. What are the preliminary biological activities observed for this compound?

Methodological Answer:

  • Enzyme inhibition assays : Test against purine-metabolizing enzymes (e.g., adenosine deaminase) using fluorogenic substrates. IC50_{50} values are calculated from dose-response curves .
  • Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) and compare with structurally related compounds (e.g., ’s chloroethyl derivative) to infer structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

Methodological Answer: Contradictions often arise from:

  • Substituent effects : The 3-hydroxypropylamino group’s stereochemistry may alter target binding. Use chiral HPLC to isolate enantiomers and retest activity .
  • Assay conditions : Standardize buffer pH (e.g., HEPES vs. Tris) and co-solvents (DMSO concentration ≤0.1%) to minimize variability .
  • Target validation : Employ CRISPR-edited cell lines (e.g., ALDH1A1 knockouts) to confirm specificity .

Q. What computational strategies are effective for predicting interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of purine-binding enzymes (e.g., ALDH1A1 from ). Focus on hydrogen bonding with the hydroxypropyl group and π-π stacking with the purine core .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., GROMACS) to assess stability of the 7-propyl substituent in hydrophobic pockets .
  • QSAR Models : Train models using bioactivity data from analogs (e.g., ’s derivatives) to prioritize synthesis targets .

Q. How can synthetic yields be improved while minimizing side products?

Methodological Answer:

  • Reaction optimization :
    • Temperature control : Maintain <50°C during alkylation to prevent purine ring degradation .
    • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) for regioselective substitution at position 8 .
  • Byproduct analysis : Use LC-MS to identify intermediates (e.g., over-alkylated products) and adjust stoichiometry (e.g., 1.2 equiv of propyl halide) .

Q. What strategies are recommended for designing derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric replacement : Replace the 3-hydroxypropyl group with a 4-hydroxybutyl chain to improve solubility without losing hydrogen-bonding capacity .
  • Prodrug approaches : Synthesize acetylated derivatives of the hydroxy group to enhance membrane permeability, with enzymatic hydrolysis in vivo .
  • Metabolic stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify vulnerable sites (e.g., propyl chain oxidation) .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) for 24 hours at 40°C. Monitor degradation via HPLC .
    • Thermal stress : Heat to 80°C for 48 hours in solid and solution states. Use DSC (Differential Scanning Calorimetry) to detect polymorphic changes .
  • Degradation pathway modeling : LC-MS/MS identifies breakdown products (e.g., cleavage of the hydroxypropylamino group) .

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